N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide
Description
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Properties
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O2S/c1-12(25)14-5-7-16(27-14)18(8-2-3-9-18)11-24-17(26)13-4-6-15(23-10-13)19(20,21)22/h4-7,10,12,25H,2-3,8-9,11H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHSOPVAPQVOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various medications, and a thiophene moiety, which contributes to its diverse biological effects.
Chemical Structure and Properties
- Molecular Formula : C19H21F3N2O2S
- Molecular Weight : 398.4 g/mol
- CAS Number : 2034549-54-5
- Structural Characteristics : The compound includes a cyclopentyl group, a hydroxyethyl substituent on the thiophene ring, and a nicotinamide backbone, which may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on various enzymes involved in metabolic pathways, potentially impacting cancer and inflammatory processes.
- Cellular Signaling Modulation : The trifluoromethyl group has been associated with altered receptor interactions, enhancing the compound's efficacy in modulating signaling pathways.
Pharmacological Effects
Research indicates that compounds with structural similarities exhibit various pharmacological effects, including:
- Anticancer Activity : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation, particularly in colorectal and breast cancer models.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
Case Study 1: Anticancer Activity
In a study examining compounds with trifluoromethyl groups, it was found that such compounds inhibited the growth of HCT116 colorectal cancer cells with an IC50 value of approximately 0.12 μM. The mechanism involved the suppression of Wnt-dependent transcription pathways, crucial for tumor growth .
Case Study 2: Anti-inflammatory Effects
Another study highlighted the anti-inflammatory potential of similar compounds in rat models, demonstrating significant reductions in edema and inflammatory markers when administered at doses as low as 0.05 mg/kg .
Comparative Analysis of Biological Activities
Scientific Research Applications
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide exhibits several biological activities that make it a subject of interest in research:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on metabolic enzymes, impacting cancer and inflammatory pathways.
- Cellular Signaling Modulation : The trifluoromethyl group alters receptor interactions, enhancing the compound's efficacy in modulating signaling pathways.
Pharmacological Effects
Research indicates that this compound may possess various pharmacological effects:
- Anticancer Activity : Compounds with structural similarities have demonstrated the ability to inhibit cancer cell proliferation, particularly in colorectal and breast cancer models.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Study 1: Anticancer Activity
In studies focusing on compounds with trifluoromethyl groups, it was found that these compounds inhibited the growth of HCT116 colorectal cancer cells with an IC50 value of approximately 0.12 μM. The mechanism involved suppression of Wnt-dependent transcription pathways, which are crucial for tumor growth .
Case Study 2: Anti-inflammatory Effects
Another study highlighted the anti-inflammatory potential of similar compounds in rat models. Significant reductions in edema and inflammatory markers were observed when administered at doses as low as 0.05 mg/kg .
Comparative Analysis of Biological Activities
The following table summarizes the key properties and biological activities associated with this compound:
| Property/Activity | Description |
|---|---|
| Molecular Structure | Contains trifluoromethyl and thiophene groups |
| Anticancer Activity | Inhibits HCT116 colorectal cancer cell growth (IC50 ~0.12 μM) |
| Anti-inflammatory Effects | Reduces edema and inflammatory markers in rat models |
| Enzyme Inhibition | Affects various metabolic pathways related to cancer and inflammation |
| Cellular Signaling | Modulates receptor interactions via trifluoromethyl group |
Q & A
Q. What are the key structural features of the compound, and how do they influence its physicochemical properties?
The compound features a trifluoromethylnicotinamide core, a cyclopentylmethyl linker, and a 5-(1-hydroxyethyl)thiophen-2-yl substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene ring contributes to π-π interactions in target binding . The hydroxyethyl group may improve solubility compared to non-polar analogs, though this requires empirical validation via logP measurements or HPLC retention time analysis .
Q. What synthetic methodologies are reported for analogous nicotinamide derivatives?
Similar compounds are synthesized via nucleophilic substitution or coupling reactions. For example:
- Method A : Thionicotinamide intermediates react with bromomethyl-substituted reagents (e.g., 2-(bromomethyl)-5-(trifluoromethyl)furan) in toluene with tetra--butylammonium hydroxide (TBAH) as a phase-transfer catalyst, yielding 41–82% with HPLC purity ≥70% .
- Method C : Aqueous NaOH is used with TBAH for milder conditions, achieving moderate yields (41%) .
Q. How is the compound characterized in research settings?
- Structural confirmation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HR-ESI-MS) .
- Purity assessment : Reverse-phase HPLC with gradient elution (e.g., 0.1% TFA in H₂O/acetonitrile) .
- Crystallography : Single-crystal X-ray diffraction for conformational analysis (see pyrimidine analogs in ).
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
Key variables include:
- Catalyst selection : TBAH improves reaction efficiency in biphasic systems .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
- Purification strategies : Use preparative HPLC or silica gel chromatography to isolate isomers (e.g., thiophene regioisomers) .
Q. How should contradictory bioactivity data be analyzed?
Contradictions may arise from:
- Purity discrepancies : Validate via orthogonal methods (e.g., LC-MS vs. NMR) .
- Assay variability : Compare results across multiple assays (e.g., enzymatic vs. cell-based) and include positive controls (e.g., known kinase inhibitors for kinase-targeted studies) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Substituent variation : Replace the hydroxyethyl group with methyl, carboxyethyl, or halogenated analogs to assess hydrophilicity and steric effects .
- Scaffold hopping : Test pyrimidine or furan replacements for the thiophene ring to evaluate target-binding flexibility .
Q. How can researchers assess the compound’s stability under physiological conditions?
- In vitro stability : Incubate in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) at 37°C, monitoring degradation via LC-MS over 24 hours .
- Metabolic stability : Use liver microsome assays (human/rat) to quantify CYP450-mediated metabolism .
Q. What experimental designs address low solubility in biological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v to avoid cytotoxicity) .
- Prodrug derivatization : Esterify the hydroxyethyl group to enhance membrane permeability, with enzymatic hydrolysis in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
